N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide
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Overview
Description
“N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was synthesized starting from the properly substituted 1,2-phenylendiamine . These compounds have hydrogen or methyl at position 1; while hydrogen, chlorine, ethoxy or methoxycarbonyl group is at position 5 and/or 6 .Molecular Structure Analysis
The molecular structure of imidazole is unique and versatile. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show significant antibacterial activity . They can inhibit the growth of bacteria, making them useful in the development of new antibacterial drugs .
Antifungal Activity
In addition to their antibacterial properties, imidazole derivatives also exhibit antifungal activity . They can be used to treat fungal infections .
Anti-inflammatory Properties
Imidazole derivatives have anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation .
Antitumor Activity
Imidazole derivatives have shown potential in the treatment of cancer . They can inhibit the growth of tumor cells .
Antidiabetic Properties
Imidazole derivatives can be used in the treatment of diabetes . They can help regulate blood sugar levels .
Antioxidant Properties
Some imidazole derivatives have demonstrated good scavenging potential, indicating their potential as antioxidants .
Anti-allergic Properties
Imidazole derivatives can be used in the treatment of allergies . They can help reduce allergic reactions .
Antiviral Properties
Imidazole derivatives have antiviral properties . They can inhibit the replication of viruses, making them useful in the development of new antiviral drugs .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-5-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-2-3-12(19-11)13(17)15-5-8-18-9-7-16-6-4-14-10-16/h2-4,6,10H,5,7-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUDMWZDTFLTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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